molecular formula C7H7ClN2O2 B13548760 3-Chloro-4-hydrazinylbenzoic acid CAS No. 60481-45-0

3-Chloro-4-hydrazinylbenzoic acid

Cat. No.: B13548760
CAS No.: 60481-45-0
M. Wt: 186.59 g/mol
InChI Key: QRYJPHDHWHPDRR-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzoic acid, where a chlorine atom is substituted at the third position and a hydrazinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydrazinylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydrazinylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-hydrazinylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydrazinylbenzoic acid is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

60481-45-0

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-4-hydrazinylbenzoic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-3-4(7(11)12)1-2-6(5)10-9/h1-3,10H,9H2,(H,11,12)

InChI Key

QRYJPHDHWHPDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)NN

Origin of Product

United States

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